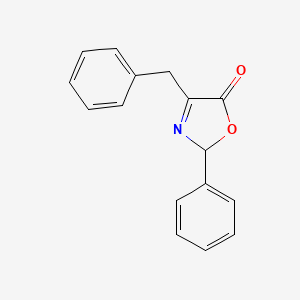

4-Benzyl-2-phenyloxazol-5(2H)-one

Description

Historical Trajectory of Oxazolone (B7731731) Discovery and Structural Elucidation

The discovery of oxazolones is intrinsically linked to the Erlenmeyer–Plöchl azlactone and amino-acid synthesis, a named reaction that remains a cornerstone of heterocyclic chemistry. wikipedia.org The journey began with the work of J. Plöchl in 1884 and was subsequently expanded upon by Friedrich Gustav Carl Emil Erlenmeyer. wikipedia.org The classic transformation involves the condensation and cyclization of N-acylglycines, such as hippuric acid (N-benzoylglycine), in the presence of acetic anhydride (B1165640). wikipedia.org This reaction proceeds through the formation of an oxazolone intermediate. Specifically, hippuric acid cyclizes to form 2-phenyloxazol-5-one. wikipedia.org This intermediate possesses acidic protons at the C4 position, allowing it to react further with aldehydes, such as benzaldehyde (B42025), to produce the unsaturated azlactone, a key step in the synthesis of various amino acids like phenylalanine. wikipedia.org

Foundational Significance of Azlactones in Organic Synthesis

Azlactones are highly valued as versatile building blocks in organic synthesis. rsc.org Their importance stems from their ability to serve as precursors for a multitude of organic molecules, including α,α-disubstituted amino acids, peptides, and various other heterocyclic systems. nih.gov The reactivity of the azlactone ring allows it to participate in a wide array of chemical reactions. These include cycloadditions, conjugate additions, and dynamic kinetic resolutions, often controlled with high stereo- and regioselectivity through transition-metal catalysis or organocatalysis. rsc.org

Furthermore, polymers functionalized with azlactone groups have emerged as important reactive platforms for designing advanced materials. nih.govwisc.edu These polymers can be readily modified after polymerization by reacting the pendant azlactone rings with various nucleophiles, such as primary amines, alcohols, or thiols. nih.gov This post-polymerization modification strategy allows for the straightforward introduction of a broad range of chemical functionalities, enabling the creation of materials with tailored properties for applications ranging from protein immobilization to the fabrication of functional surfaces and membranes. nih.govwisc.edu

Structural Characteristics and Tautomeric Considerations of the Oxazolone Core

The oxazolone ring system can exist in several isomeric and tautomeric forms, which dictates its reactivity and nomenclature. Understanding these structural variations is crucial for predicting their chemical behavior.

Oxazolones are characterized by a five-membered ring containing an oxygen atom, a nitrogen atom, and a carbonyl group. Their nomenclature specifies the location of the double bond and the saturated position in the ring. A key structural aspect of many oxazolones is the potential for keto-enol tautomerism. The keto form is the standard oxazolone structure, while the enol form, which possesses an exocyclic double bond, can be stabilized by achieving aromatic character within the ring. nih.gov

Another important structural variation depends on the substituent at the 4-position. For instance, the product of the Erlenmeyer-Plöchl reaction with benzaldehyde is an unsaturated azlactone, 4-benzylidene-2-phenyloxazol-5(4H)-one, which features an exocyclic double bond. researchgate.net The saturated counterpart, 4-benzyl-2-phenyloxazol-5(4H)-one, lacks this exocyclic double bond and instead has a methylene (B1212753) bridge. The position of the hydrogen atom (or lack thereof) on the ring's nitrogen and carbon atoms defines the specific tautomer, such as the 5(4H)-one versus the 5(2H)-one form. The epimerization at the α-carbonyl stereocenter (C4) is a known issue in azlactone synthesis, often proceeding through a base-mediated racemization involving an enolate intermediate. nih.gov

The compound name "4-Benzyl-2-phenyloxazol-5(2H)-one" specifies a particular tautomeric form of a saturated azlactone. In this structure, a phenyl group is attached to C2, a benzyl (B1604629) group to C4, and a carbonyl group is at C5. The "(2H)" designation indicates that a hydrogen atom is attached to the nitrogen atom at position 2.

Below is a table detailing the known properties of the stable 4-benzyl-2-phenyloxazol-5(4H)-one isomer.

| Property | Value |

| IUPAC Name | 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one sigmaaldrich.comamericanelements.com |

| Chemical Formula | C₁₆H₁₃NO₂ americanelements.com |

| Molecular Weight | 251.28 g/mol americanelements.com |

| CAS Number | 5874-61-3 sigmaaldrich.comamericanelements.com |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 375.4 °C at 760 mmHg americanelements.com |

| Density | 1.17 g/cm³ americanelements.com |

| InChI Key | RWJSXVNLBHUVDP-UHFFFAOYSA-N americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-phenyl-2H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVHOEIHELWQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(OC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 2 Phenyloxazol 5 2h One and Its Derivatives

Classical and Established Synthetic Pathways

The traditional and most widely recognized method for synthesizing 4-substituted-2-phenyloxazol-5(2H)-ones is the Erlenmeyer-Plochl condensation. This reaction has been a mainstay in organic synthesis for over a century and continues to be a valuable tool for chemists.

Erlenmeyer-Plochl Condensation and its Variants

The Erlenmeyer-Plochl reaction is a classic method for the synthesis of azlactones (oxazolones). modernscientificpress.com It typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of a dehydrating agent and a base catalyst. modernscientificpress.comnih.gov

The core of the Erlenmeyer-Plochl synthesis involves the reaction between an N-acyl amino acid and a carbonyl compound, most commonly an aldehyde. modernscientificpress.com For the specific synthesis of 4-benzyl-2-phenyloxazol-5(2H)-one, hippuric acid (N-benzoylglycine) is condensed with benzaldehyde (B42025). wikipedia.orgalchetron.com The reaction proceeds through the initial formation of the 2-phenyloxazol-5(4H)-one intermediate from the cyclization of hippuric acid. This intermediate then undergoes a Perkin-type condensation with the aldehyde to yield the final 4-benzylidene-2-phenyloxazol-5(4H)-one. modernscientificpress.com Subsequent reduction of the exocyclic double bond would be required to produce the target compound, this compound.

The scope of the reaction is broad, accommodating a variety of aromatic and aliphatic aldehydes, leading to a diverse library of 4-substituted oxazolone (B7731731) derivatives. modernscientificpress.comucd.ie The nature of the aldehyde substituent can influence the reaction rate and yield. lookchem.comsci-hub.se

The successful execution of the Erlenmeyer-Plochl condensation hinges on the use of a dehydrating agent and a base catalyst. Acetic anhydride (B1165640) is the most commonly employed dehydrating agent. modernscientificpress.com Its primary function is to facilitate the intramolecular cyclization of the N-acyl amino acid to form the key oxazolone intermediate. youtube.com It also plays a role in the subsequent condensation with the aldehyde. acs.org

Sodium acetate (B1210297) is the traditional and widely used base catalyst in this reaction. modernscientificpress.comresearchgate.net It functions by deprotonating the N-acylglycine, initiating the cyclization process. It also facilitates the condensation step by acting as a base in the Perkin-like mechanism. wikipedia.orgalchetron.com While stoichiometric amounts of sodium acetate are often used, studies have shown that it can be employed in catalytic amounts under certain conditions. lookchem.comresearchgate.net Other bases, such as potassium phosphate (B84403) and various organic bases, have also been explored as alternatives to sodium acetate. sphinxsai.comlookchem.com

Table 1: Key Reagents in Classical Synthesis

| Reagent | Function | References |

|---|---|---|

| Hippuric Acid | Acyl amino acid precursor | wikipedia.org, alchetron.com, modernscientificpress.com |

| Benzaldehyde | Carbonyl reactant | wikipedia.org, alchetron.com, modernscientificpress.com |

| Acetic Anhydride | Dehydrating agent | youtube.com, acs.org, modernscientificpress.com |

| Sodium Acetate | Base catalyst | researchgate.net, lookchem.com, modernscientificpress.com |

Contemporary and Advanced Synthetic Approaches

While the Erlenmeyer-Plochl condensation remains a valuable synthetic tool, modern organic chemistry has seen the emergence of more advanced and efficient methods for the synthesis of oxazolones. These contemporary approaches often focus on the use of catalysts to improve reaction conditions, yields, and stereoselectivity.

Catalyst-Mediated Synthesis

Catalyst-mediated synthesis offers several advantages over classical methods, including milder reaction conditions, shorter reaction times, and the potential for asymmetric induction. Organocatalysis, in particular, has gained significant traction in this area.

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. chiba-u.jp In the context of oxazolone synthesis, amino acids and peptides have emerged as effective catalysts.

L-proline, a readily available and environmentally benign amino acid, has been successfully employed as a catalyst for the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. researchgate.netresearchgate.net This method involves the reaction of an aromatic aldehyde and hippuric acid in the presence of acetic anhydride, with L-proline acting as the catalyst. The process is noted for its efficiency, simple work-up, and high yields. researchgate.net

Peptides have also been shown to be highly effective catalysts, particularly in the context of dynamic kinetic resolution of racemic oxazol-5(4H)-ones. acs.orgacs.orgnih.gov For instance, certain tetrapeptides can catalyze the alcoholysis of racemic azlactones to produce enantiomerically enriched α-amino acid derivatives. acs.orgacs.orgnih.gov This approach is particularly valuable for generating chiral building blocks for the synthesis of non-proteinogenic amino acids. The mechanism often involves the peptide acting as a chiral nucleophile or a bifunctional catalyst, preferentially reacting with one enantiomer of the oxazolone. acs.org

Table 2: Research Findings in Catalyst-Mediated Synthesis

| Catalyst | Reaction Type | Key Findings | References |

|---|---|---|---|

| L-Proline | Synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives | Efficient, environmentally friendly, high yields | researchgate.net, researchgate.net |

| Tetrapeptides | Dynamic kinetic resolution of oxazol-5(4H)-ones | High levels of enantioinduction, production of enantiomerically enriched α-amino acid derivatives | acs.org, acs.org, nih.gov |

Metal-Catalyzed Processes (e.g., Copper, Samarium, Ruthenium)

The use of metal catalysts in the synthesis of oxazolones has been explored to improve efficiency and selectivity. While the classical Erlenmeyer-Plöchl reaction often utilizes simple base catalysts, transition metals offer unique catalytic activities.

Copper-Catalyzed Reactions: Copper catalysts have been employed in oxidative C-H bond activation processes. For instance, a protocol for the oxidative ortho-benzoxylation of 2-phenylpyridines with benzyl (B1604629) alcohols has been developed using a copper catalyst. nih.gov While not a direct synthesis of the oxazolone ring itself, this demonstrates the utility of copper in activating C-H bonds, a strategy that could be adapted for oxazolone functionalization.

Samarium- and Ruthenium-Catalyzed Synthesis: Research has shown that samarium metal and ruthenium(III) chloride can effectively catalyze the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. sci-hub.secore.ac.uk A notable advantage of this methodology is that the reactions can be conducted under solvent-free conditions, which aligns with the principles of green chemistry. core.ac.uk Ruthenium catalysts, such as [RuCl2(p-cymene)]2, have also been utilized in the rearrangement of 4-alkylidene-isoxazol-5-ones to form other heterocyclic structures like pyrazoles. nih.gov Furthermore, a commercially available Ru3(CO)12/Xantphos/t-BuOK catalyst system has been shown to be effective in the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles, highlighting the versatility of ruthenium in the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

| Catalyst | Reactants | Product | Conditions | Key Features | Reference(s) |

| Sm, RuCl3 | Aromatic aldehydes, Hippuric acid | Unsaturated 2-phenyl-5(4H)-oxazolone derivatives | Solvent-free | Fast reaction, Good yields | sci-hub.secore.ac.uk |

| [RuCl2(p-cymene)]2 | 4-(2-hydroaminoalkylidenyl)-isoxazol-5(4H)-ones | Pyrazole-4-carboxylic acids | Additive-free | Non-decarboxylative rearrangement | nih.gov |

| Ru3(CO)12/Xantphos/t-BuOK | 2-aminoaryl methanols, Benzonitriles | 2-Arylquinazolines | Dehydrogenative | High atom efficiency, Broad substrate scope | organic-chemistry.orgnih.gov |

Heterogeneous Catalysis (e.g., Zinc Oxide, Supported Catalysts)

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.

Zinc Oxide (ZnO): Zinc oxide has been reported as an efficient and mild catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. researchgate.net This method involves the reaction of various araldehydes with hippuric acid in the presence of a catalytic amount of ZnO at room temperature in ethanol, providing a straightforward and general route to these compounds. bohrium.com

Supported Catalysts: The use of supported catalysts has also been investigated for the synthesis of azlactones. For example, KF supported on various inorganic solids such as AlPO4, TiO2, or Zn3(PO4)2 have shown to be effective catalysts, particularly under microwave irradiation in dry-media conditions. researchgate.net The catalytic performance was found to be highly dependent on the nature of the support and the heating method. researchgate.net

| Catalyst | Reactants | Product | Conditions | Key Features | Reference(s) |

| ZnO | Araldehydes, Hippuric acid | 4-Arylmethylidene-2-phenyl-5(4H)-oxazolones | Room temperature, Ethanol | Mild conditions, General method | researchgate.netbohrium.com |

| KF/AlPO4, KF/TiO2, KF/Zn3(PO4)2 | p-Hydroxybenzaldehyde, Hippuric acid, Acetic anhydride | Azalactone | Dry-media, Microwave irradiation | Efficient under microwave, Support-dependent activity | researchgate.net |

Green Chemistry Principles in Oxazolone Synthesis

The application of green chemistry principles to the synthesis of oxazolones aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Performing reactions without a solvent, or in a "neat" fashion, is a cornerstone of green chemistry as it eliminates solvent waste and can simplify product purification. Several catalytic systems for oxazolone synthesis have been successfully adapted to solvent-free conditions.

For instance, the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives has been achieved using samarium and ruthenium(III) chloride as catalysts without any solvent. core.ac.uk Similarly, L-proline, an environmentally benign organocatalyst, has been effectively used for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives under solvent-free conditions. researchgate.netrsc.org Another approach involves using microwave irradiation in conjunction with a catalyst like calcium acetate under solvent-free conditions for the preparation of 4-arylidene-2-phenyl-5(4H)-oxazolones. bohrium.com

The use of non-toxic, readily available, and recyclable reagents is another key aspect of green chemistry.

L-Proline: L-proline stands out as a highly efficient, thermally stable, and environmentally non-hazardous organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.netasianpubs.org Its use circumvents the need for hazardous transition metal catalysts. researchgate.net L-proline has also been utilized as a catalyst in the one-step synthesis of other nitrogen-containing heterocycles like 4,5-diaryl-2H-1,2,3-triazoles. nih.gov

Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been employed as both the catalyst and the reaction medium for the Erlenmeyer-Plöchl reaction. jocpr.com This approach offers fast reaction times and good yields in the absence of traditional volatile organic solvents. researchgate.net

Natural Acids: In a novel approach, lemon juice, a natural and readily available acid source, has been used as a catalyst for the synthesis of isoxazolone derivatives under ultrasonic conditions, showcasing the potential of utilizing natural products in organic synthesis. nih.gov

| Green Approach | Catalyst/Reagent | Reactants | Product | Conditions | Key Features | Reference(s) |

| Solvent-Free | L-Proline | Aromatic aldehydes, Hippuric acid | 4-Benzylidene-2-phenyl oxazol-5(4H)-one derivatives | Solvent-free | Environmentally benign, Efficient | researchgate.netrsc.org |

| Environmentally Benign Reagent | L-Proline | Aromatic aldehydes, Hippuric acid | 4-Benzylidene-2-phenyl oxazol-5(4H)-one derivatives | Acetic anhydride | Non-hazardous catalyst, High yields | researchgate.netasianpubs.org |

| Environmentally Benign Reagent | [bmIm]OH | Hippuric acid, Benzaldehyde, Acetic anhydride | 4-(4-Benzylidene)-2-phenyl-5-(4H) oxazolone | Room temperature | Reusable catalyst/medium, Solvent-free | jocpr.com |

Accelerated Synthesis Techniques

To reduce reaction times and often improve yields, accelerated synthesis techniques such as microwave irradiation have been increasingly applied to the synthesis of oxazolones.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. This technique has been successfully applied to the Erlenmeyer-Plöchl reaction and related syntheses.

The synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been achieved using microwave irradiation with calcium acetate as a catalyst under solvent-free conditions. bohrium.com This method provides a rapid and efficient route to these compounds. Microwave heating has also been employed in the synthesis of other heterocyclic systems, such as pyrazoles, where it has been shown to proceed smoothly without a catalyst, leading to shorter reaction times and better yields compared to conventional heating. rasayanjournal.co.in In some cases, microwave irradiation can lead to chemoselective outcomes that are not observed under thermal heating. researchgate.net

| Technique | Catalyst/Conditions | Reactants | Product | Key Features | Reference(s) |

| Microwave Irradiation | Calcium acetate, Solvent-free | Aromatic aldehydes, Hippuric acid | 4-Arylidene-2-phenyl-5(4H)-oxazolones | Rapid synthesis, Efficient | bohrium.com |

| Microwave Irradiation | Ethanol, No catalyst | 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone, Hydrazine (B178648) hydrate | Pyrazole (B372694) derivatives | Shorter reaction time, Better yields than conventional heating | rasayanjournal.co.in |

| Microwave Irradiation | DBU, 1,4-dioxane | 3-oxo-2-arylhydrazonopropanals, Acetoacetanilide | 4-arylazo-5-hydroxy-benzamide derivatives | Chemoselective formation | researchgate.net |

One-Pot Reaction Strategies

One-pot syntheses of oxazolones, including this compound, have gained significant traction due to their efficiency and procedural simplicity. nih.govrsc.orgsigmaaldrich.com These methods often involve the condensation of an N-acyl-α-amino acid with an aldehyde and a dehydrating agent in a single reaction vessel, bypassing the need to isolate intermediates. jddtonline.infonih.govresearchgate.net

Furthermore, a modular, one-pot, four-component synthesis has been developed to produce polysubstituted 1,3-oxazolidines, which can be considered structural analogs of oxazolones. nih.gov This highlights the continuous development of efficient, multi-reaction sequences for generating complex heterocyclic structures. The use of L-proline as an organocatalyst in the reaction between aromatic aldehydes and hippuric acid with acetic anhydride as a dehydrating agent presents an environmentally benign and efficient one-pot method for synthesizing 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.netasianpubs.org

| One-Pot Strategy | Reagents | Key Features | Reference |

| DMT-MM Mediated | Amino acid, Carboxylic acid, DMT-MM, N,N-diethylaniline | Proceeds in aqueous solvent, simplified procedure. | nih.govsigmaaldrich.com |

| L-Proline Catalyzed | Aromatic aldehyde, Hippuric acid, Acetic anhydride, L-proline | Environmentally benign, efficient, easy work-up. | researchgate.netasianpubs.org |

| Multicomponent/Rearrangement | 2-(bromomethyl)oxazoles, Thiosemicarbazide, Carbonyl compound | Leads to functionalized thiazolines via rearrangement. | researchgate.net |

Exploration of Precursors and Starting Materials

The synthesis of this compound and its analogs relies on a variety of readily available precursors and starting materials, allowing for diverse substitution patterns on the oxazolone core.

Hippuric acid (N-benzoyl glycine) is a classical and widely used precursor for the synthesis of 2-phenyloxazolone derivatives. crpsonline.combiointerfaceresearch.com Its reaction with aromatic aldehydes in the presence of a dehydrating agent like acetic anhydride is a fundamental method for preparing 4-arylidene-2-phenyloxazol-5(4H)-ones. biointerfaceresearch.comnih.gov This reaction, often referred to as the Erlenmeyer-Plöchl synthesis, is a cornerstone in the field. wikipedia.orgdrugfuture.com

The use of substituted glycines, such as acetyl glycine (B1666218), allows for the introduction of different groups at the C-2 position of the oxazolone ring. jddtonline.info For instance, the condensation of acetyl glycine with substituted aldehydes yields 2-methyl-4-arylidene-oxazol-5-ones. jddtonline.info The choice of the acyl group on the glycine precursor directly influences the substituent at the 2-position of the final oxazolone product. biointerfaceresearch.com

The following table summarizes the use of hippuric acid and substituted glycines in the synthesis of oxazolones:

| Precursor | Typical Reactants | Resulting Oxazolone | Reference |

| Hippuric Acid (N-benzoyl glycine) | Aromatic aldehydes, Acetic anhydride, Sodium acetate | 4-Arylidene-2-phenyloxazol-5(4H)-ones | biointerfaceresearch.comnih.govresearchgate.net |

| Acetyl Glycine | Substituted aldehydes, Acetic anhydride, Sodium acetate | 2-Methyl-4-arylidene-oxazol-5-ones | jddtonline.info |

| Substituted N-Acyl Glycines | Aromatic aldehydes, Acetic anhydride | 2-Substituted-4-arylidene-oxazol-5(4H)-ones | biointerfaceresearch.com |

Aromatic aldehydes are crucial reactants in the Erlenmeyer-Plöchl synthesis, determining the substituent at the C-4 position of the resulting oxazolone. crpsonline.combiointerfaceresearch.comcore.ac.ukresearchgate.net A wide array of substituted aromatic aldehydes can be employed, leading to a diverse library of 4-arylidene-2-phenyloxazol-5(4H)-ones. researchgate.netcore.ac.uk The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate. sphinxsai.com

The functionalization of these aldehydes prior to the condensation reaction, or the use of aldehydes with pre-existing functional groups, allows for the introduction of various moieties onto the oxazolone scaffold. acs.orgnih.gov This strategy is essential for modulating the biological activity of the final compounds. For instance, the synthesis of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives has been achieved through the condensation of appropriate benzaldehydes with hippuric acid derivatives. nih.gov

A desaturative approach for the synthesis of aromatic aldehydes from saturated precursors has also been explored, offering an alternative route to access highly substituted aldehyde starting materials. nih.gov

N-acyl-α-amino acids are the foundational precursors for the synthesis of 4-substituted-2-phenyloxazol-5(2H)-ones. nih.govnih.gov The intramolecular cyclodehydration of these compounds leads to the formation of the oxazolone ring. nih.gov This cyclization can be achieved using various dehydrating agents, with acetic anhydride being the most common. biointerfaceresearch.comnih.gov

The structure of the N-acyl-α-amino acid dictates the substituents at both the C-2 and C-4 positions of the oxazolone. The acyl group corresponds to the C-2 substituent, while the side chain of the α-amino acid becomes the C-4 substituent. For example, the intramolecular cyclodehydration of N-benzoyl-phenylalanine would yield 4-benzyl-2-phenyloxazol-5(4H)-one.

A method for the direct oxidation of N-benzoyl amino acids using hypervalent iodine has been developed to prepare 4-acetoxy substituted 5(4H)-oxazolones, providing a route to quaternary substituted amino acid derivatives. nih.gov

Mechanistic Investigations of Formation Pathways

Understanding the mechanism of oxazolone formation is crucial for optimizing reaction conditions and designing new synthetic routes. The Erlenmeyer-Plöchl reaction is the most studied pathway for the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-ones. wikipedia.orgdrugfuture.comwikipedia.org

The Erlenmeyer-Plöchl synthesis proceeds through several key intermediates. wikipedia.orgwikipedia.org The initial step involves the formation of an oxazolone from the N-acyl glycine in the presence of acetic anhydride. wikipedia.orgyoutube.com This oxazolone, specifically a 2-phenyl-5-oxazolone in the case of hippuric acid, is a crucial intermediate. wikipedia.org This intermediate possesses acidic protons at the C-4 position, allowing it to undergo a condensation reaction with an aromatic aldehyde, similar to a Perkin reaction. wikipedia.orgwikipedia.org

The reaction of the oxazolone with the aldehyde forms an aldol-type adduct, which then dehydrates to yield the final 4-arylidene-2-phenyloxazol-5(4H)-one. wikipedia.org The entire process can be viewed as a sequence of cyclization and condensation reactions.

Experimental evidence suggests that oxazolones are key intermediates in prebiotic peptide synthesis, where they can react with water to form dipeptides or with other amino acids to generate tripeptides. nih.gov Studies have also investigated the formation of mixed anhydride intermediates from the reaction of 5(4H)-oxazolones with phosphate esters and nucleotides. nih.gov In a divergent synthesis approach, an intermediate, (4R)-4-(hydroxy(2-(3-oxobut-1-yn-1-yl)phenyl)methyl)-2-phenyloxazol-5(4H)-one, was isolated and shown to lead to the formation of the final product under the reaction conditions. nih.govacs.org

Elucidation of Reaction Rate and Selectivity Factors

The rate and selectivity of the formation of this compound and its analogues are intricately linked to the choice of catalyst, the nature of the reactants, and the reaction conditions. Understanding these parameters allows for the targeted synthesis of desired products with high efficiency.

The mechanism of the Erlenmeyer-Plochl reaction involves the initial formation of the oxazolone ring from the N-acylglycine, which then acts as the nucleophile in a condensation reaction with the carbonyl compound. The subsequent elimination of water leads to the final unsaturated oxazolone product. The rate-determining step can vary depending on the specific reaction conditions and substrates used. For instance, in a bimetallic Au–Pd catalyzed synthesis of oxazolones from N-alkynyl carbamates, density functional theory (DFT) calculations have shown that the reductive elimination is the rate-determining step. acs.org

Influence of Catalysts

The choice of catalyst is a pivotal factor in determining the reaction rate and yield. While sodium acetate in acetic anhydride is the traditional catalyst system, various alternatives have been explored to enhance the reaction's efficiency and environmental friendliness.

Organic bases have been shown to afford faster reactions compared to sodium acetate; however, they can also lead to the formation of side products. acs.org The use of L-proline as an organocatalyst in the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives has been reported as a simple, efficient, and environmentally benign method. researchgate.net This approach offers the advantage of operating under mild conditions and can lead to excellent yields.

Ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have been employed as both the catalyst and the reaction medium. This method allows the reaction to proceed at room temperature with good yields and offers the benefit of catalyst reusability. jocpr.com

Heteropolyacids, like tungstophosphoric and molybdophosphoric acids supported on silica-alumina, have also demonstrated high efficiency as catalysts. These solid acid catalysts can significantly increase the conversion of benzaldehyde to the corresponding azlactone, with yields reaching up to 96% under optimized conditions. smolecule.com

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Sodium Acetate | Typically used with acetic anhydride, often requires heating. | Traditional method, serves as a baseline for comparison. | wikipedia.org |

| Organic Bases | Can lead to faster reaction rates. | May produce side reactions, impacting selectivity. | acs.org |

| L-Proline | Used as an organocatalyst, often under mild conditions. | Environmentally benign, high yields reported. | researchgate.net |

| Ionic Liquid ([bmIm]OH) | Acts as both catalyst and solvent, reaction at room temperature. | Good yields and catalyst is reusable. | jocpr.com |

| Supported Heteropolyacids | Solid acid catalyst, e.g., on silica-alumina. | High conversion rates and excellent yields. | smolecule.com |

Impact of Substituents

The electronic nature of the substituents on the aromatic aldehyde reactant plays a complex role in the reaction rate and selectivity. The presence of electron-withdrawing or electron-donating groups can significantly influence the reactivity of the carbonyl group and the stability of the intermediates.

For instance, in the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, a range of substituted benzaldehydes have been successfully employed, leading to the corresponding products in good to excellent yields. The specific yields are influenced by the electronic properties of the substituent on the benzaldehyde.

| Substituent on Benzaldehyde | Catalyst/Conditions | Reported Yield (%) | Reference |

|---|---|---|---|

| -H | L-Proline/Acetic Anhydride | Not specified | researchgate.net |

| 4-OCH3 | [bmIm]OH/RT | Good | jocpr.com |

| 4-NO2 | [bmIm]OH/RT | Good | jocpr.com |

| 4-Cl | Supported Heteropolyacid | Excellent | smolecule.com |

| 4-CH3 | Supported Heteropolyacid | Excellent | smolecule.com |

| 4-N(CH3)2 | Supported Heteropolyacid | Excellent | smolecule.com |

Influence of Reaction Conditions

Temperature and solvent are critical parameters that affect both the rate and selectivity of the synthesis. The traditional Erlenmeyer-Plochl reaction often requires elevated temperatures to proceed at a reasonable rate. However, the development of more active catalysts has enabled the reaction to be carried out under milder conditions, in some cases even at room temperature. jocpr.com

The choice of solvent can also impact the reaction. While acetic anhydride often serves as both the dehydrating agent and the solvent, other solvents can be employed, particularly with more modern catalytic systems. The use of a continuous-flow microreactor system has been shown to be a safe, fast, and practical method for the synthesis, avoiding the need for a catalyst in some instances.

Chemical Reactivity and Transformation Pathways of 4 Benzyl 2 Phenyloxazol 5 2h One

Ring-Opening Reactions

The strained five-membered ring of 4-benzyl-2-phenyloxazol-5(2H)-one is susceptible to cleavage under various conditions, most notably through reactions with nucleophiles. This reactivity is central to its use as a precursor for amino acid derivatives.

The carbonyl group at the C5 position of the oxazolone (B7731731) ring is highly electrophilic, making it a prime target for nucleophilic attack. This reaction leads to the opening of the ring and the formation of N-acyl-α-amino acid derivatives. The nature of the product is determined by the nucleophile used.

Alcohols, for instance, react with the oxazolone in a process known as alcoholysis to yield the corresponding esters. Research has demonstrated that the methanolytic dynamic kinetic resolution of oxazolones, including those with benzylic substituents, can be catalyzed by peptides to produce α-amino acid methyl esters with high enantiomeric excess. nih.govresearchgate.netrsc.org This process takes advantage of the acidic proton at the C4 position, which allows for easy epimerization, enabling the conversion of a racemic mixture of the oxazolone into a single enantiomer of the product. nih.govresearchgate.net

Similarly, the use of amines as nucleophiles results in the formation of amides. The reactivity of the oxazolone core makes it an excellent substrate for the synthesis of a variety of derivatives, including amides and benzoxazinones, through nucleophilic attack at the C5 position. wikipedia.org In related systems, such as 4-benzyl-5-methyl-2-aryloxazole N-oxides, treatment with phosphorus oxychloride (POCl3) leads to a ring-opening reaction that yields N-aryl amides. researchgate.netmodernscientificpress.com This highlights the general propensity of the oxazole (B20620) framework to undergo ring-opening to form amide products.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Catalyst/Reagent | Nucleophile | Product Type | Research Finding |

|---|---|---|---|

| Tetrapeptide | Methanol | Methyl Ester | Catalyzes the dynamic kinetic resolution of oxazolones, yielding methyl ester products in 88:12 to 98:2 enantiomeric ratio (er). nih.govresearchgate.net |

One of the most significant applications of this compound is its role as a precursor to α-amino acids and their derivatives. rsc.org The Erlenmeyer-Plöchl reaction, which is used to synthesize oxazolones, is a cornerstone of amino acid synthesis. researchgate.net Subsequent reactions of the oxazolone provide access to a wide variety of these crucial biological building blocks.

The dynamic kinetic resolution (DKR) of oxazolones is a powerful method for producing enantiomerically enriched α-amino acid derivatives. researchgate.net In this process, a chiral catalyst preferentially reacts with one enantiomer of the rapidly racemizing oxazolone. researchgate.net Studies have shown that tetrapeptide catalysts are effective in the methanolysis of oxazolones with benzylic substituents, leading to non-proteinogenic α-amino acid methyl esters. nih.govresearchgate.netrsc.org

Furthermore, oxazolones serve as key intermediates in cascade reactions for synthesizing complex heterocyclic systems that incorporate amino acid fragments. For example, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with amino acids proceeds through an oxazolone intermediate, formed via a Dakin-West-like reaction, to ultimately yield 1-oxazolonylisobenzofurans. chem-station.com

Table 2: Peptide-Catalyzed Dynamic Kinetic Resolution of an Oxazolone

| Oxazolone Substrate | Catalyst | Solvent | Conversion (%) | Enantiomeric Ratio (S:R) |

|---|---|---|---|---|

| 4-Benzyl-2-phenyloxazol-5(4H)-one (1a) | Peptide 9f | Toluene | 84 | 93:7 |

| 4-Benzyl-2-phenyloxazol-5(4H)-one (1a) | Peptide 9k | Toluene | 75 | 95:5 |

| 4-Benzyl-2-phenyloxazol-5(4H)-one (1a) | Peptide 9k | CH2Cl2 | 80 | 95:5 |

| 4-Benzyl-2-phenyloxazol-5(4H)-one (1a) | Peptide 9k | THF | 53 | 94:6 |

Data sourced from a study on peptide-catalyzed conversion of racemic oxazol-5(4H)-ones. nih.gov

Cycloaddition Reactions

The unsaturated nature of the oxazolone ring allows it to participate in cycloaddition reactions, acting as either the 4π or 2π component. These reactions are valuable for constructing more complex polycyclic and heterocyclic structures.

Oxazoles can participate as the diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Photoinduced reactions between o-quinones, such as phenanthrenequinone, and various oxazoles have been shown to yield 1,4-dioxins derived from [4+2] cycloaddition. mdpi.commdpi.com The partitioning of reaction pathways, including [4+2], [4+4], and [2+2] cycloadditions, is highly dependent on the substitution pattern on the oxazole ring. mdpi.com

Ortho-quinone methides (o-QMs) are highly reactive intermediates that readily undergo [4+2] cycloadditions with dienophiles. researchgate.net Given the dienic character of the oxazole ring system, a [4+2] cycloaddition represents a plausible transformation pathway for this compound.

Benzyne (B1209423), another highly reactive intermediate, is an excellent dienophile and is known to undergo Diels-Alder reactions with various dienes. The reaction of benzyne with the oxazole ring would provide a direct route to forming complex, bridged aromatic structures.

The exocyclic double bond present in the tautomeric form, 4-benzylidene-2-phenyloxazol-5(4H)-one, can act as a dipolarophile in 1,3-dipolar cycloadditions. This type of reaction is a powerful tool for synthesizing five-membered heterocycles with high regio- and stereoselectivity. rsc.org

Nitrones are stable 1,3-dipoles that react with alkenes to form isoxazolidine (B1194047) rings. rsc.org The reaction of a nitrone with the C=C bond of an oxazolone would create a spirocyclic isoxazolidine-oxazolone scaffold. Such reactions have been demonstrated with related dipolarophiles like 2-(2-oxoindoline-3-ylidene)acetates, which react with nitrones to yield spiroisoxazolidines. These cycloadditions can be reversible, allowing for control over the diastereoselectivity of the product. The reaction of N-benzyl nitrones with various alkenes is a well-established method for creating substituted isoxazolidines.

Derivatization and Functionalization Strategies

Beyond ring-opening and cycloaddition, this compound and its precursors are subject to various derivatization strategies to generate a library of structurally diverse compounds.

A primary method for creating derivatives is the Erlenmeyer-Plöchl synthesis itself. researchgate.netresearchgate.net By condensing hippuric acid with a range of different aromatic aldehydes in the presence of a dehydrating agent like acetic anhydride (B1165640), a wide variety of 4-arylidene-2-phenyloxazol-5(4H)-one analogs can be produced. researchgate.net These benzylidene derivatives are closely related to the title compound and are often used as versatile intermediates. researchgate.net The reduction of the exocyclic double bond of a 4-benzylidene derivative would directly yield the 4-benzyl scaffold.

The reactivity of the oxazolone ring allows for further functionalization. The ring-opening and cycloaddition reactions discussed previously are themselves key functionalization strategies. For example, the conversion to α-amino acid esters and amides (Section 3.1.1) introduces new functional groups and chiral centers. nih.gov Similarly, cycloaddition reactions (Section 3.2) build complex polycyclic frameworks onto the original oxazolone structure. mdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Benzyl-5-methyl-2-aryloxazole N-oxide |

| (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamide |

| α-Amino acid methyl ester |

| o-(2-Acyl-1-ethynyl)benzaldehyde |

| 1-Oxazolonylisobenzofuran |

| Dakin-West-like reaction |

| Phenanthrenequinone |

| 1,4-Dioxin |

| o-Quinone Methide |

| Benzyne |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one |

| Nitrone |

| Isoxazolidine |

| 2-(2-Oxoindoline-3-ylidene)acetate |

| Spiroisoxazolidine |

| Hippuric acid |

| Acetic anhydride |

Substituent Effects at C-2 and C-4 Positions

The reactivity of the oxazolone core is significantly influenced by the nature of the substituents at the C-2 and C-4 positions. whiterose.ac.uk The phenyl group at C-2 and the benzylidene moiety at C-4 are not mere passive structural elements; they actively modulate the electronic properties and, consequently, the chemical behavior of the heterocyclic ring.

Research into the base-catalysed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones demonstrates a clear correlation between the electronic nature of the substituent on the C-2 phenyl ring and the reaction rate. nih.gov Electron-withdrawing groups on the C-2 phenyl ring enhance the electrophilicity of the lactone carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. This relationship is well-described by the Hammett equation, which shows a positive reaction constant (ρ), confirming that the reaction is facilitated by the stabilization of a negative charge in the transition state. nih.gov

The exocyclic double bond at the C-4 position is conjugated with the carbonyl group, creating a vinylogous ester system. Substituents on the benzylidene ring at this position also impact reactivity, primarily by influencing the stability of intermediates in addition or rearrangement reactions. core.ac.ukresearchgate.net

Table 1: Effect of Substituents on the Rate of Base-Catalysed Hydrolysis of (Z)-4-Benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones

| Substituent (X) at C-2 Phenyl Group | Hammett Constant (σ) | Rate Coefficient k (dm³ mol⁻¹ s⁻¹) at 298.2 K |

| 4-OCH₃ | -0.27 | 0.08 |

| 4-CH₃ | -0.17 | 0.12 |

| H | 0.00 | 0.21 |

| 4-Cl | 0.23 | 0.51 |

| 3-NO₂ | 0.71 | 2.54 |

| 4-NO₂ | 0.78 | 3.21 |

| Data sourced from a study on the base-catalysed hydrolysis of oxazolones in 70% v/v aqueous dioxane. nih.gov |

Introduction of Diverse Chemical Moieties

The most common strategy for introducing chemical diversity to the this compound scaffold is through the Erlenmeyer-Plochl synthesis. This reaction condenses hippuric acid (N-benzoylglycine) with various aromatic aldehydes in the presence of acetic anhydride and a weak base like sodium acetate (B1210297). researchgate.netresearchgate.net By simply changing the aldehyde, a vast array of derivatives can be generated, each bearing a unique substituent on the C-4 benzylidene moiety.

This method allows for the incorporation of a wide range of functional groups, including halogens, nitro groups, and alkoxy groups, onto the pendant aromatic ring. researchgate.netresearchgate.netnih.gov The choice of aldehyde directly translates into the final structure, providing a straightforward and high-yielding route to libraries of oxazolone derivatives for further synthetic applications or biological screening. researchgate.net

Table 2: Examples of Diverse Moieties Introduced via Aldehyde Condensation

| Aldehyde Reactant | Resulting C-4 Substituent | Reference |

| Benzaldehyde (B42025) | 4-Benzylidene | researchgate.net |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene) | researchgate.net |

| 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene) | nih.gov |

| Anisaldehyde (4-Methoxybenzaldehyde) | 4-(4-Methoxybenzylidene) | researchgate.net |

| 4-(Dimethylamino)benzaldehyde | 4-(4-(Dimethylamino)benzylidene) | nih.gov |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-(4-Hydroxy-3-methoxybenzylidene) | researchgate.net |

Synthesis of Bicyclic and Spirocyclic Derivatives

The unsaturated oxazolone scaffold is a valuable building block for constructing more complex molecular architectures, including spirocyclic and bicyclic systems. The exocyclic C=C double bond at the C-4 position acts as a key reactive handle, participating in cycloaddition reactions to afford these intricate structures.

A prominent example is the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry. The 4-arylidene-5(4H)-oxazolone can function as a dipolarophile in a [3+2] cycloaddition reaction. nih.gov Specifically, it reacts with an azomethine ylide, generated in situ from isatin (B1672199) and an amino acid (like L-4-thiazolidine carboxylic acid), in a one-pot, three-component reaction to produce novel dispiropyrrolothiazole derivatives fused to the oxazolone ring. researchgate.netnih.gov This powerful transformation builds complex spirocycles with high stereoselectivity. researchgate.net

Furthermore, the dienophilic nature of the exocyclic double bond suggests its potential use in [4+2] Diels-Alder reactions to form bicyclic adducts, although this pathway is less commonly reported for this specific substrate. researchgate.net The reactivity in such cycloadditions can be enhanced by Lewis acid activation of the carbonyl group, which increases the electrophilicity of the β-carbon of the double bond. researchgate.net

Heterocyclic Annulation and Scaffold Diversification

The this compound ring is not merely a final product but a versatile intermediate that can be converted into other important heterocyclic systems. Through ring-opening and subsequent recyclization reactions, the oxazolone core can be transformed into a variety of five- and six-membered heterocycles.

Formation of Oxazoles

While the starting material is an oxazolone, it can be a precursor to fully aromatic oxazole rings. The transformation typically involves reactions that lead to the elimination of the carbonyl group and subsequent aromatization. One synthetic route involves the reaction of hippuric acid with acetic anhydride to form the saturated oxazolone, which can then be further manipulated. Development of methods for 2,4,5-trisubstituted oxazoles often proceeds through related intermediates, highlighting the utility of the core structure in building diverse oxazole libraries. researchgate.net

Synthesis of Imidazolones and Imidazolines

One of the most well-established transformations of 4-benzylidene-2-phenyloxazol-5(4H)-ones is their conversion into imidazolones (also known as imidazolinones). This reaction involves the nucleophilic attack of a primary amine or a related nitrogen-containing species on the oxazolone ring. The reaction is believed to proceed via the opening of the lactone ring by the amine, followed by intramolecular cyclization and dehydration to yield the more stable five-membered imidazolone (B8795221) ring system. researchgate.netnih.gov

This transformation is highly versatile, as a wide range of amines, including aryl amines, alkyl amines, and hydrazines, can be used to generate a diverse library of N-1 substituted imidazolones. nih.gov This method provides a direct route from easily accessible oxazolones to these biologically relevant nitrogen heterocycles. rsc.org

Table 3: Conversion of Oxazolones to Imidazolones

| Oxazolone Reactant | Amine/Hydrazine (B178648) Reactant | Product | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Aniline | 5-Benzylidene-1,2-diphenyl-1,5-dihydro-4H-imidazol-4-one | nih.gov |

| 4-(4-Hydroxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | p-Toluidine | 1-(4-Methylphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-1,5-dihydro-4H-imidazol-4-one | researchgate.net |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Hydrazine Hydrate | N-Amino-4-benzylidene-2-phenyl-4,5-dihydro-1H-imidazol-5-one | nih.gov |

Derivatization to Triazoles and Triazinones

The oxazolone scaffold also serves as a precursor for heterocycles containing three nitrogen atoms, such as triazoles and triazinones. The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with hydrazines can be directed to form different products depending on the reaction conditions and the hydrazine substrate.

A notable reaction is the conversion to 1,2,4-triazin-6(5H)-ones. This is achieved by reacting the oxazolone with phenylhydrazine (B124118) in acetic acid with sodium acetate. The reaction proceeds via ring opening and subsequent condensation to form the six-membered triazinone ring. nih.gov

Additionally, while not a direct conversion, the synthetic utility of the alkyne and azide (B81097) precursors used to build related heterocyclic systems is noteworthy. The principles of click chemistry, often used for synthesizing 1,2,3-triazoles, can be applied to fragments derived from or analogous to the oxazolone structure, showcasing the broader context of heterocyclic synthesis.

Generation of Pyrazoles and Pyrimidines

The oxazolone ring is a valuable precursor for the synthesis of other heterocyclic systems, including pyrazoles and pyrimidines, primarily through reactions involving nucleophilic attack and subsequent ring transformation.

The synthesis of pyrazoles from oxazolone derivatives can be achieved through their reaction with hydrazine and its derivatives. youtube.comslideshare.net The reaction with 4-benzylidene-2-phenyloxazol-5(4H)-one likely proceeds via a Michael addition of hydrazine to the activated carbon-carbon double bond. This is followed by the opening of the oxazolone ring and subsequent intramolecular cyclization with the elimination of water and benzoic acid to yield the corresponding pyrazole (B372694) derivative.

For the formation of pyrimidines, the oxazolone can serve as a key building block in multicomponent reactions. semanticscholar.org These reactions often involve the condensation of a β-keto ester or a similar 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. The oxazolone can be converted in situ to the necessary reactive intermediate. For instance, reaction with a strong base can promote ring opening and rearrangement to form a β-keto amide equivalent, which can then react with a suitable bis-nucleophile to construct the pyrimidine (B1678525) ring.

Table 1: Synthesis of Pyrazoles from Oxazolone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Hydrazine Hydrate | Ethanol, Reflux | 4-(3-Phenyl-1H-pyrazol-4-yl)aniline (hypothetical, based on general reactivity) |

| 2-Phenyl-4-(arylmethylene)-5(4H)-oxazolone | Phenylhydrazine | Acetic Acid, Heat | 1,3,5-Trisubstituted Pyrazole |

Transformations to Isoxazolines and Isoxazoles

The unsaturated lactone structure of 4-benzylidene-2-phenyloxazol-5(4H)-one is an ideal substrate for the synthesis of isoxazolines and isoxazoles through reactions with hydroxylamine (B1172632).

The formation of isoxazolines occurs via the reaction of the α,β-unsaturated system of the oxazolone with hydroxylamine hydrochloride. nih.gov This reaction typically proceeds in the presence of a base. The reaction mechanism involves the nucleophilic addition of hydroxylamine to the exocyclic double bond, followed by cyclization and dehydration to yield the isoxazoline (B3343090) ring.

Isoxazoles can be synthesized from oxazolones through a multi-step process. One potential pathway involves the hydrolysis of the oxazolone to the corresponding β-keto acid, which can then be reacted with hydroxylamine to form the isoxazole (B147169) ring. nih.gov An alternative approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a reaction for which the oxazolone could be engineered to provide one of the components. nih.gov

Table 2: Synthesis of Isoxazolines from Oxazolone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Hydroxylamine Hydrochloride | Ethanol, Sodium Acetate, Reflux | 3-Benzamido-5-phenyl-4,5-dihydroisoxazole-4-carboxylic acid (hypothetical) |

| Chalcone (analogous α,β-unsaturated ketone) | Hydroxylamine Hydrochloride | Base (e.g., NaOH), Ethanol | 3,5-Disubstituted isoxazoline |

Formation of Quinazolinones and Furanones

The versatility of the oxazolone ring is further demonstrated by its ability to be converted into other important heterocyclic structures such as quinazolinones and furanones.

The synthesis of novel quinazolinone derivatives can be achieved by reacting 5(4H)-oxazolones with hydrazine-substituted compounds. For example, the reaction of a 2-phenyl-5(4H)-oxazolone derivative with 2-hydrazino-3-methyl-4(3H)-quinazolinone in the presence of acetic acid leads to the formation of a new, complex heterocyclic system. nih.gov The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl group of the oxazolone, which results in the cleavage of the lactone ring and subsequent cyclization to form the final product. nih.gov

The transformation to furanones, which are isomers of the oxazolones, represents another synthetic pathway. While direct conversion is not widely reported, the synthesis of structurally similar 3-benzyl-5-arylidenefuran-2(5H)-ones has been accomplished starting from 3-benzyl-5H-furan-2-one. nih.gov A hypothetical route from the oxazolone could involve a ring-opening to an intermediate keto-acid, followed by a new cyclization involving the oxygen of the benzoyl group.

Table 3: Synthesis of Quinazolinone Derivatives from Oxazolones

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 2-Phenyl-4-benzylidene-5(4H)-oxazolone | 2-Hydrazino-3-methyl-4(3H)-quinazolinone | Acetic Acid, Reflux | 2-(2-(1-Benzylidene-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl)-2-oxo-1-phenylethyl)benzoic acid (hypothetical based on nih.gov) |

| 2-Phenyl-5(4H)-oxazolone derivatives | 2-Hydrazino-3-methyl-4(3H)-quinazolinone | Acetic acid | Imidazolin-5-one ring fused to quinazolinone nih.gov |

Routes to Propenoic Acids and other Acyclic Products

The oxazolone ring can be readily opened to generate a variety of acyclic products, with α-acylamino propenoic acids being the most prominent. These reactions are typically achieved through hydrolysis under either acidic or basic conditions.

Alkaline hydrolysis, for instance with an aqueous solution of sodium hydroxide (B78521), cleaves the lactone ring to form the sodium salt of α-benzamido-β-phenylpropenoic acid. Subsequent acidification of the reaction mixture yields the free propenoic acid. google.com These unsaturated amino acid derivatives are valuable intermediates in organic synthesis, notably for the preparation of α-amino acids through the reduction of the carbon-carbon double bond.

The general reaction is as follows:

4-Benzylidene-2-phenyloxazol-5(4H)-one + H₂O → (Z)-2-benzamido-3-phenylpropenoic acid

This hydrolysis can be catalyzed by either acids or bases, and the conditions can be tuned to control the yield and purity of the resulting acyclic product.

Table 4: Synthesis of Acyclic Products from Oxazolones

| Reactant | Reagents | Conditions | Product |

|---|

Stereochemical Control and Aspects in 4 Benzyl 2 Phenyloxazol 5 2h One Chemistry

Geometric Isomerism (E/Z) of Exocyclic Double Bonds

When the 4-position of the oxazolone (B7731731) ring is substituted with a benzylidene group, an exocyclic double bond is formed, leading to the possibility of geometric isomerism. This derivative is known as 4-benzylidene-2-phenyloxazol-5(4H)-one. The isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.

The synthesis of these isomers is commonly achieved through the Erlenmeyer-Plochl reaction, which involves the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an N-acylglycine, like hippuric acid, in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate (B1210297). nih.govcore.ac.ukresearchgate.netresearchgate.net The (Z)-isomer is often the thermodynamically more stable and predominantly formed product. sigmaaldrich.comchemicalbook.comchemspider.com The determination of the absolute configuration of these geometric isomers can be accomplished using spectroscopic methods like NMR. chemicalbook.com

These isomers are not just synthetic curiosities; they can undergo photochemical processes such as geometric isomerization between the (E) and (Z) forms and hydrogen abstraction from a solvent. chemicalbook.com The geometry of the exocyclic double bond is a key determinant in the subsequent reactivity and stereoselectivity of reactions involving these compounds.

| Compound Name | Isomer | CAS Number | Melting Point (°C) |

| 4-Benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) | (Z) | 17606-70-1 | 165-167 sigmaaldrich.com |

| 4-Benzylidene-2-phenyl-2-oxazolin-5-one | (E) | 15732-43-1 | N/A |

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product. In the context of 4-benzyl-2-phenyloxazol-5(2H)-one, this is often achieved by using a chiral auxiliary. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

A widely used class of chiral auxiliaries for this purpose are the oxazolidinones, popularized by David A. Evans. wikipedia.org For instance, a (4R)-4-benzyl-2-oxazolidinone can be acylated and then subjected to stereoselective alkylation. nih.gov The bulky substituent on the oxazolidinone ring directs the incoming electrophile to a specific face of the enolate, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. nih.govwilliams.edu

This methodology has been successfully applied to the synthesis of various chiral building blocks, such as (2S)-2-(hydroxymethylphenyl)propionic acids. nih.gov The synthesis involves the TiCl4-mediated alkylation of a (4R)-4-benzyl-3-propionyl-2-oxazolidinone derivative, which proceeds with high diastereoselectivity, followed by hydrolysis to remove the auxiliary. nih.gov

Dynamic Kinetic Resolution Processes for Enantiomerically Enriched Products

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.orgprinceton.edu This process is particularly well-suited for oxazolones like this compound because the proton at the C4 position is acidic and can be easily removed, allowing for facile racemization between the (R) and (S) enantiomers via an achiral enolate intermediate. acs.org

The DKR of oxazolones typically involves an enantioselective reaction, such as alcoholysis or aminolysis, in the presence of a chiral catalyst. The catalyst selectively reacts with one enantiomer faster than the other. As the reactive enantiomer is consumed, the principle of Le Châtelier dictates that the non-reactive enantiomer will continuously racemize to the reactive one, allowing for a theoretical yield of 100% of the desired enantiopure product. princeton.eduacs.org

Various catalysts have been developed for the DKR of oxazolones, including peptides and chiral bifunctional organocatalysts. acs.orgmdpi.com For example, a tetrapeptide has been shown to catalyze the methanolysis of oxazolones with benzylic substituents, yielding products with high enantiomeric ratios (up to 98:2 er). acs.org Similarly, chiral bisguanidinium salts have been used to catalyze the reaction of azlactones with oximes to produce chiral N-acyl amino acid oxime esters in high yields and enantiomeric excesses (up to 97% ee). rsc.org

Table: Examples of Dynamic Kinetic Resolution of Oxazolones

| Oxazolone Substrate | Catalyst | Nucleophile | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

| This compound | Tetrapeptide | Methanol | Methyl 2-benzamido-3-phenylpropanoate | 88:12 to 98:2 er acs.org |

| Various Azlactones | Chiral Bisguanidinium Salt | Oximes | N-acyl amino acid oxime esters | up to 97% ee rsc.org |

| Various Azlactones | tert-Leucine Amide-derived Catalyst | Allyl Alcohol | Allyl esters of N-acyl amino acids | up to 95% ee mdpi.com |

Diastereoselective Transformations and Product Formation

Diastereoselective reactions are crucial in synthesis as they allow for the control of stereochemistry at newly formed chiral centers relative to existing ones. In the chemistry of this compound, which itself can be a chiral entity, its reactions with other molecules can lead to the formation of diastereomeric products.

A key strategy for achieving high diastereoselectivity involves the use of chiral auxiliaries, such as the Evans oxazolidinones. wikipedia.orgwilliams.edu When an N-acyl oxazolidinone derivative, for example, one derived from this compound, is converted to its enolate and reacted with an electrophile, the stereochemical outcome is dictated by the existing chiral center on the auxiliary. williams.edu This approach has been effectively used in diastereoselective alkylation and aldol (B89426) reactions. nih.govwilliams.edu

For example, the TiCl4-mediated benzyloxymethylation of N-acyloxazolidinones derived from phenylpropionic acids proceeds with excellent diastereoselectivity, providing a reliable route to chiral 2-benzyloxymethylphenylpropionic acids. nih.gov The stereochemistry of the product is confirmed through methods like X-ray crystallography. nih.gov The ability to form one diastereomer preferentially is a cornerstone of modern asymmetric synthesis. youtube.com

Chiral Catalyst Development for Oxazolone Reactions

The development of effective chiral catalysts is fundamental to advancing the stereochemical control in reactions involving oxazolones. beilstein-journals.org These catalysts create a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. youtube.com

A variety of chiral catalysts have been explored for reactions with oxazolones, including chiral Lewis acids and organocatalysts. 140.122.64acs.org For instance, a C2-symmetric amino diol has been used to create a Li-Al heterobimetallic chiral catalyst that is effective for promoting asymmetric Michael addition reactions. researchgate.net The Michael addition of nucleophiles to α,β-unsaturated systems derived from oxazolones is a common carbon-carbon bond-forming reaction.

Organocatalysis has emerged as a powerful tool in this field. Chiral molecules like diphenylprolinol silyl (B83357) ether have been shown to catalyze the asymmetric Michael reaction of α,β-unsaturated aldehydes with ketones, affording products with excellent enantioselectivity. acs.org Similarly, chiral bifunctional (thio)urea and squaramide-based organocatalysts have been developed for the dynamic kinetic resolution of azlactones. mdpi.com These catalysts often work through hydrogen bonding interactions to activate the substrate and control the stereochemical outcome. The continuous development of new chiral catalysts with improved efficiency and selectivity remains an active area of research. acs.orgresearchgate.net

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-Benzylidene-2-phenyloxazol-5(4H)-one, typically recorded using a KBr wafer, displays characteristic absorption bands that confirm its key structural features. nih.gov The most notable peaks include a strong absorption from the carbonyl (C=O) group of the lactone ring, the carbon-nitrogen double bond (C=N) of the oxazole (B20620) ring, and the carbon-carbon double bond (C=C) of the benzylidene group. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (Lactone) | C=O Stretch | 1790 | researchgate.net |

| Imine | C=N Stretch | 1650 - 1660 | researchgate.net |

| Alkene | C=C Stretch | 1550 - 1595 | researchgate.netresearchgate.net |

| Ether (Lactone) | C-O Stretch | 1150 - 1224 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-Benzylidene-2-phenyloxazol-5(4H)-one, the spectrum, typically run in a solvent like deuterochloroform (CDCl₃), shows a characteristic singlet for the vinylic proton (=CH) and a series of multiplets in the aromatic region corresponding to the two phenyl rings. researchgate.net

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Reference |

| Vinylic | 7.29 | Singlet (s) | 1H | researchgate.net |

| Aromatic | 7.50 - 8.25 | Multiplet (m) | 10H | researchgate.net |

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Data for this compound is available through spectral databases. nih.gov

NOESY: While specific NOESY data is not detailed in general literature, this 2D NMR technique is instrumental in determining the absolute configuration of geometric isomers (E/Z) of 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) by analyzing through-space correlations between protons. chemicalbook.com

Mass Spectrometry (MS, HRMS, ESI+, EI)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. nih.gov The electron ionization (EI) mass spectrum of 4-Benzylidene-2-phenyloxazol-5(4H)-one shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. researchgate.net

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₁₆H₁₁NO₂ | - | nih.gov |

| Molecular Weight | 249.26 g/mol | - | nih.gov |

| Monoisotopic Mass | 249.078978594 Da | HRMS | nih.gov |

| Molecular Ion (M⁺) | m/z 249 (100%) | EI-MS | researchgate.net |

| Major Fragments | m/z 221, 116, 105, 89, 77 | EI-MS | researchgate.net |

X-ray Crystallographic Analysis for Structural Confirmation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Analysis of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one confirms the Z-configuration about the exocyclic C=C double bond. nih.gov The study reveals that the oxazole ring is essentially planar, with slight twists observed between the heterocyclic ring and the two attached phenyl rings. nih.gov These interactions, along with C-H···O and π–π stacking, define the crystal packing architecture. nih.gov

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Unit Cell Dimension (a) | 12.0827 (6) Å | nih.gov |

| Unit Cell Dimension (b) | 7.7848 (3) Å | nih.gov |

| Unit Cell Dimension (c) | 27.6527 (16) Å | nih.gov |

| C=C Bond Length | 1.348 (2) Å | nih.gov |

| Oxazole/Phenyl Dihedral Angle | 5.50 (8)° | nih.gov |

| Benzene/Oxazole Dihedral Angle | 7.98 (8)° | nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation (TLC, RP-HPLC)

Chromatographic methods are essential for monitoring reaction progress, isolating the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the synthesis of oxazolone (B7731731) derivatives. A common mobile phase for this compound is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 30:70 v/v), which allows for the visualization of the product spot under UV light. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. For chiral analogues like (S)-4-Benzyl-2-oxazolidinone, HPLC is critical for determining the enantiomeric excess (ee), demonstrating its utility for purity analysis within this class of compounds. sigmaaldrich.com

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined values for 4-Benzylidene-2-phenyloxazol-5(4H)-one are found to be in close agreement with the theoretically calculated values for its molecular formula, C₁₆H₁₁NO₂, thereby confirming its elemental composition. researchgate.net

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 77.10 | 77.21 | researchgate.net |

| Hydrogen (H) | 4.45 | 4.35 | researchgate.net |

| Nitrogen (N) | 5.62 | 5.60 | researchgate.net |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, which is particularly useful for conjugated systems. The extensive π-system of 4-Benzylidene-2-phenyloxazol-5(4H)-one, which includes two phenyl rings and an α,β-unsaturated carbonyl system, gives rise to characteristic absorptions in the UV-Vis spectrum. nih.gov Spectrophotometric measurements are fundamental in various assays involving this and related compounds. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For oxazolone (B7731731) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, provide detailed information on optimized geometries, vibrational frequencies, and electronic properties.

Studies on structurally similar compounds, such as 4-benzylidene-1-phenyl-2-selenomorpholino-1H-imidazol-5(4H)-one, reveal that substitutions on the phenyl rings cause minimal changes to the core heterocyclic skeleton, with bond length variations typically within 0.005 Å and bond angle changes within 0.5°. nih.gov The electronic nature of these substituents, however, significantly influences the vibrational spectra. Electron-withdrawing groups like chlorine can shift the carbonyl (C=O) stretching vibration to a higher wavenumber (by 4-16 cm⁻¹), while electron-donating groups like methoxy (B1213986) shift it to a lower wavenumber (by 6-13 cm⁻¹ in Raman spectra). nih.gov

Furthermore, the polarity of the molecular environment affects the geometry. For some oxazolone derivatives, increasing solvent polarity leads to a reduction in the C1-C2 bond length and an elongation of the C4=O5 double bond, indicating a change in electron distribution throughout the molecule. acs.org These computational findings are critical for understanding the molecule's reactivity and interactions.

Table 1: Representative DFT-Calculated Vibrational Frequency Shifts in Substituted Imidazol-5(4H)-ones

| Substituent Type | Group Example | Effect on C=O Stretch (cm⁻¹) | Reference |

| Electron-Withdrawing | -Cl | Shifts to higher wavenumber (4-16 cm⁻¹) | nih.gov |

| Electron-Donating | -OCH₃ | Shifts to lower wavenumber (6-10 cm⁻¹ IR, 9-13 cm⁻¹ Raman) | nih.gov |

Mechanistic Modeling and Reaction Pathway Prediction

The primary route for synthesizing 4-benzylidene-2-phenyloxazol-5(4H)-one is the Erlenmeyer-Plöchl synthesis. wikipedia.org This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde (such as benzaldehyde) in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgacs.org

The accepted mechanism proceeds as follows:

Formation of the Oxazolone: Hippuric acid is cyclized and dehydrated by acetic anhydride to form 2-phenyloxazol-5(4H)-one. This intermediate possesses acidic protons at the C4 position.

Condensation: The oxazolone acts as the methylene (B1212753) component. In the presence of a base, it forms an enolate that attacks the carbonyl carbon of the benzaldehyde (B42025).

Dehydration: A subsequent elimination of water results in the formation of the 4-benzylidene double bond, yielding the final product.

Computational studies have explored the influence of various factors on this reaction pathway. For instance, the choice of base and solvent system is critical. While organic bases can lead to faster reactions, they may also promote side reactions. researchgate.net Using catalytic amounts of sodium acetate in a suitable solvent like 2-methyl-THF presents a more controlled alternative to stoichiometric quantities. researchgate.net The electronic properties of substituents on both the hippuric acid and the aldehyde have a significant impact on the reaction rate, a factor that can be modeled computationally to predict reaction times and yields. researchgate.net

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, particularly their interactions with biological macromolecules like proteins. While specific MD studies focusing solely on 4-Benzyl-2-phenyloxazol-5(2H)-one are not widely documented, the methodology is highly applicable and has been used for related systems.

For example, oxazolone derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov MD simulations have been employed to understand the conformational changes within AChE, such as the "backdoor opening" mechanism, which can influence how ligands bind and unbind. nih.gov In studies of other heterocyclic compounds, MD simulations have been used to assess the stability of ligand-receptor complexes. mdpi.com By running simulations for tens to hundreds of nanoseconds, researchers can calculate parameters like the root-mean-square deviation (RMSD) to see if a docked compound remains stably bound in the active site of a protein, strengthening the predictions made by molecular docking. mdpi.com This approach could be readily applied to this compound to validate its potential binding modes with various protein targets and to understand the dynamic nature of these interactions.

Quantum Chemical Calculations for Stereoselectivity and Regioselectivity

Quantum chemical calculations are essential for predicting the stereochemical and regiochemical outcomes of chemical reactions. The condensation step of the Erlenmeyer-Plöchl synthesis, which forms the C=C double bond at the 4-position, can theoretically produce either the (E) or (Z) stereoisomer.

Experimental data from X-ray crystallography for the closely related (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one confirms that the reaction is highly stereoselective, yielding the (Z)-isomer. researchgate.net The crystal structure reveals a nearly planar oxazole (B20620) ring, with the conformation about the C=C bond being definitively Z. researchgate.net Key dihedral angles determined from the crystal structure are N1—C1—C11—C12 = -171.85(15)° and C4—C5—C10—C9 = 177.79(14)°, which precisely define the molecule's three-dimensional shape. researchgate.net

While experimental data confirms the outcome, quantum chemical calculations can explain why this stereoisomer is favored. By modeling the reaction pathway using methods like DFT, chemists can calculate the activation energies for the transition states leading to both the (Z) and (E) isomers. rsc.org The isomer formed via the lower energy transition state is the kinetically favored product. Such computational analysis provides a deep understanding of the factors controlling stereoselectivity, which is crucial for designing new synthetic routes and catalysts. rsc.org

In Silico Methodologies for Chemical Property Prediction (e.g., ADME profiling, drug-likeness, bioactivity predictions)

In silico tools are widely used in drug discovery to predict the pharmacokinetic and pharmacodynamic properties of compounds before they are synthesized, saving time and resources. Derivatives of this compound have been subjected to extensive in silico analysis.